![molecular formula C8H9N3O B1442386 4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one CAS No. 710349-41-0](/img/structure/B1442386.png)
4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one
Overview
Description
4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one, commonly known as PDD, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PDD is a bicyclic compound that contains a pyridine ring and a diazepine ring. It has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
Synthesis of Pyrazolopyridine Derivatives
This compound serves as a precursor in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives are significant due to their potential pharmacological activities. The methods for their synthesis are systematized based on the assembly of the pyrazolopyridine system, with each method’s advantages and drawbacks carefully considered .
Anticancer Drug Design
Derivatives of this compound have been explored for their antiproliferative activity against various cancer cell lines. By introducing alkyl or aralkyl and a sulfonyl group, researchers aim to enhance the antitumor properties based on the combination principles of pharmacophores .
Molecular Docking and Dynamics Simulations
The compound’s derivatives are used in molecular docking studies to understand their binding orientations within the active sites of target proteins. Additionally, molecular dynamics simulations help evaluate the binding stabilities between these compounds and their receptors, which is crucial for drug design .
Development of Functionalized Sulfoxide and Sulfone Analogues
In the search for novel therapeutic agents, the derivatives of this compound have been utilized to obtain libraries of highly functionalized sulfoxide and sulfone analogues of 2,5-dihydro-1,4,5-thiadiazepines .
Synthesis of Heteroaryl-Fused Indole Ring Systems
The compound is also instrumental in the development of novel heteroaryl-fused indole ring systems. These systems include 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles and 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles , which are important for medicinal chemistry .
properties
IUPAC Name |
1,3,4,5-tetrahydropyrido[3,4-b][1,4]diazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-8-2-4-10-7-5-9-3-1-6(7)11-8/h1,3,5,10H,2,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIOCMHUUSPSCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=CN=C2)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703527 | |
Record name | 1,3,4,5-Tetrahydro-2H-pyrido[3,4-b][1,4]diazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80703527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
710349-41-0 | |
Record name | 1,3,4,5-Tetrahydro-2H-pyrido[3,4-b][1,4]diazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80703527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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